![molecular formula C16H21N3O2S B14250157 Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- CAS No. 515172-77-7](/img/structure/B14250157.png)
Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- is a chemical compound that belongs to the class of sulfamides. Sulfamides are organosulfur compounds containing the functional group -SO2NH2. This particular compound is characterized by the presence of an amino group and two phenyl groups attached to an ethyl backbone, making it a unique and interesting molecule for various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- typically involves the reaction of appropriate amines with sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfenamides, sulfinamides, and sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
Industrial production of sulfamides often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the production of high-quality sulfamides.
化学反応の分析
Types of Reactions
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted sulfamides.
科学的研究の応用
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- involves its interaction with specific molecular targets. For instance, sulfamides are known to inhibit enzymes such as dihydropteroate synthetase by acting as competitive inhibitors . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting antibacterial effects.
類似化合物との比較
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections such as toxoplasmosis.
Sulfanilamide: Known for its use in treating bacterial infections and its role as a precursor in the synthesis of other sulfonamides.
Uniqueness
Sulfamide, N’-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl- is unique due to its specific structural features, including the presence of two phenyl groups and an amino group attached to an ethyl backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
515172-77-7 |
|---|---|
分子式 |
C16H21N3O2S |
分子量 |
319.4 g/mol |
IUPAC名 |
[(1S,2S)-1-amino-2-(dimethylsulfamoylamino)-2-phenylethyl]benzene |
InChI |
InChI=1S/C16H21N3O2S/c1-19(2)22(20,21)18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16,18H,17H2,1-2H3/t15-,16-/m0/s1 |
InChIキー |
HPXAEBMMNCIKCK-HOTGVXAUSA-N |
異性体SMILES |
CN(C)S(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |
正規SMILES |
CN(C)S(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


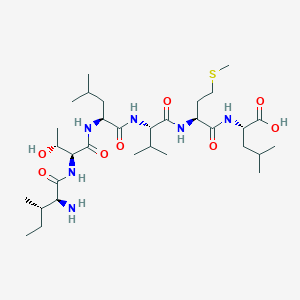
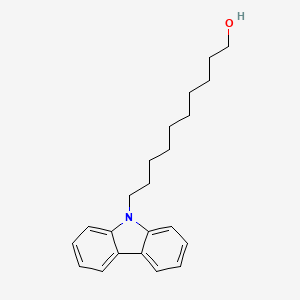
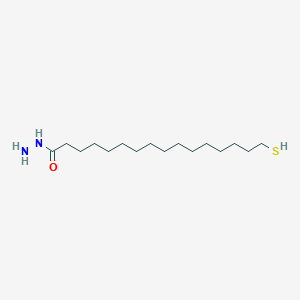
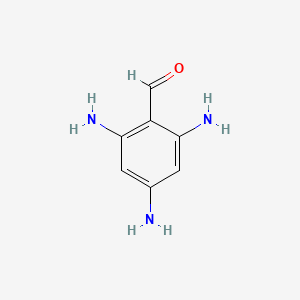
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)
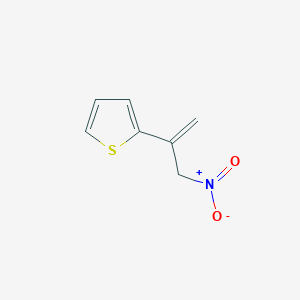

![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
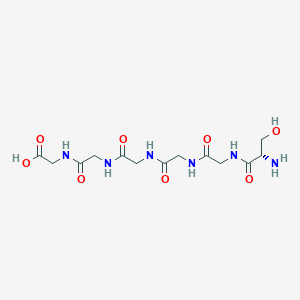
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
